molecular formula C9H12ClNO B13055208 (1S,2S)-1-Amino-1-(3-chlorophenyl)propan-2-OL

(1S,2S)-1-Amino-1-(3-chlorophenyl)propan-2-OL

Cat. No.: B13055208
M. Wt: 185.65 g/mol
InChI Key: MZZURCGUMUSESO-IMTBSYHQSA-N
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Description

IUPAC Nomenclature and Structural Validation

The IUPAC name for this compound is derived from its parent chain, substituents, and stereochemistry:

  • Parent Chain : Propan-2-ol (three-carbon alcohol with a hydroxyl group on carbon 2).
  • Substituents :
    • 1-Amino : A primary amine (-NH₂) attached to carbon 1.
    • 1-(3-chlorophenyl) : A phenyl ring substituted with chlorine at position 3, linked to carbon 1.
  • Stereochemistry : The (1S,2S) configuration denotes the absolute configuration of the two chiral centers.

Structural Validation :

  • SMILES : CC(CN)(C1=CC(=CC=C1)Cl)O
  • InChI : InChI=1S/C9H12ClNO/c1-9(12,6-11)7-3-2-4-8(10)5-7/h2-5,12H,6,11H2,1H3
  • Molecular Formula : C₉H₁₂ClNO (molecular weight: 185.06 g/mol) .

The structure is consistent with the provided SMILES and InChI identifiers, which confirm the connectivity and stereochemistry of substituents.

Historical Discovery and Patent Landscape

The synthesis and applications of (1S,2S)-1-amino-1-(3-chlorophenyl)propan-2-ol are documented in patent literature. A notable example is CN102952025B , which describes a method for preparing the hydrochloride salt of this compound via asymmetric synthesis or resolution of racemic mixtures. Key steps include:

  • Enantioselective Synthesis : Utilizing chiral catalysts or resolving agents to achieve the desired (1S,2S) configuration.
  • Purification : Recrystallization or chromatography to isolate the enantiomerically pure form.

This patent highlights the compound’s value in pharmaceutical intermediates, particularly for drugs requiring chiral centers. Related compounds, such as 3-(3-chlorophenyl)propan-1-ol (CAS 22991-03-3), share structural similarities but differ in substitution patterns and stereochemistry.

Properties

Molecular Formula

C9H12ClNO

Molecular Weight

185.65 g/mol

IUPAC Name

(1S,2S)-1-amino-1-(3-chlorophenyl)propan-2-ol

InChI

InChI=1S/C9H12ClNO/c1-6(12)9(11)7-3-2-4-8(10)5-7/h2-6,9,12H,11H2,1H3/t6-,9+/m0/s1

InChI Key

MZZURCGUMUSESO-IMTBSYHQSA-N

Isomeric SMILES

C[C@@H]([C@H](C1=CC(=CC=C1)Cl)N)O

Canonical SMILES

CC(C(C1=CC(=CC=C1)Cl)N)O

Origin of Product

United States

Preparation Methods

Reaction Conditions

Parameter Details
Reactants 3-Chlorophenyl-phenylacetaldehyde, nitromethane
Base Potassium hydroxide (preferred) or sodium hydroxide
Solvent Lower alkanols (ethanol or methanol)
Temperature Initial cooling to -10°C, then ambient (18–28°C)
Reaction Type Henry (nitroaldol) reaction
Yield Approximately 70% (isolated as an orange-yellow oil)

The reaction is initiated at a depressed temperature (-10°C) to control the stereochemistry and then allowed to proceed at ambient temperature to complete the formation of the nitro-alcohol intermediate.

Catalytic Hydrogenation to Amino Alcohol

The nitro group of the intermediate is reduced to an amino group using Raney nickel as a catalyst under hydrogen pressure.

Key Parameters

Parameter Details
Catalyst Raney nickel
Hydrogen Pressure 100–400 psi (preferably 200–300 psi, e.g., 250 psi)
Solvent Ethanol or aqueous lower alkanols
Acid Additive Acetic acid (to form amine salt)
Temperature 0°C to 120°C (preferably 10°C to 40°C, ambient is common)
Reaction Time Typically 4–5 hours
Catalyst to Substrate Ratio 1:1 to 1:4 (weight basis), commonly 1:2
Yield 70–75% isolated yield of amino alcohol salt

This step converts the nitro-alcohol to 3-amino-1-phenyl-1-(3-chlorophenyl)propan-2-ol, often isolated as its acetate or hydrochloride salt for stability.

Optional Dimethylation of Amino Group

If the target compound requires a dimethylamino substituent, methylation is performed post-reduction.

Methylation Procedure

  • The amino alcohol salt is reacted with formic acid and formaldehyde (often as formalin).
  • The reaction is conducted at reflux temperature for several hours (e.g., 3.5 hours).
  • After completion, the mixture is basified and extracted to isolate the dimethylamino product.
  • The product is purified by recrystallization from ethanol/ether mixtures.

Reaction Conditions and Yields

Parameter Details
Reagents Formic acid, formaldehyde (formalin)
Temperature Reflux (~100°C)
Time Approximately 3.5 hours
Workup Basification with potassium carbonate, ether extraction
Yield Up to 86% purified product

This methylation can also be integrated into the hydrogenation step by including formaldehyde in the reaction mixture for simultaneous reduction and methylation.

Summary Table of Preparation Steps

Step Reaction Type Key Reagents & Conditions Product Yield (%)
1. Henry Reaction Nitroaldol condensation 3-Chlorophenyl-phenylacetaldehyde + nitromethane, KOH, EtOH, -10°C to 25°C 3-Nitro-1-phenyl-1-(3-chlorophenyl)propan-2-ol ~70
2. Catalytic Hydrogenation Nitro reduction Raney Ni, H2 (250 psi), EtOH, AcOH, 10–40°C 3-Amino-1-phenyl-1-(3-chlorophenyl)propan-2-ol (amine salt) 70–75
3. Dimethylation (optional) Reductive methylation Formic acid, formaldehyde, reflux 3-Dimethylamino-1-phenyl-1-(3-chlorophenyl)propan-2-ol Up to 86

Additional Notes on Stereochemistry and Purity

  • The stereochemical outcome is influenced by the initial Henry reaction conditions and temperature control.
  • The use of Raney nickel under controlled hydrogen pressure allows selective reduction without racemization.
  • Recrystallization from ethanol/toluene or ethanol/ether mixtures is used to obtain stable polymorphic forms of the final product.
  • The process is scalable and amenable to pharmaceutical manufacturing standards.

Chemical Reactions Analysis

Types of Reactions

(1S,2S)-1-Amino-1-(3-chlorophenyl)propan-2-OL undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide.

    Reduction: The amino group can be reduced to an alkyl group using reducing agents such as lithium aluminum hydride.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in ether.

    Substitution: Sodium hydride in dimethylformamide.

Major Products

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of an alkylated product.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

(1S,2S)-1-Amino-1-(3-chlorophenyl)propan-2-OL has a wide range of applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme-substrate interactions and protein-ligand binding.

    Medicine: Investigated for its potential therapeutic effects in treating neurological disorders.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (1S,2S)-1-Amino-1-(3-chlorophenyl)propan-2-OL involves its interaction with specific molecular targets, such as enzymes and receptors. The amino group can form hydrogen bonds with active sites of enzymes, while the chlorophenyl group can engage in hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Structural Analogs and Key Parameters

The following table summarizes structural analogs, focusing on substituent variations, molecular parameters, and commercial availability:

Compound Name Substituent(s) Molecular Formula Molecular Weight (g/mol) CAS Number Availability References
(1S,2R)-1-Amino-1-(3-bromophenyl)propan-2-OL 3-Bromo C₉H₁₂BrNO 230.1 N/A Discontinued
(1S,2S)-1-Amino-1-(2,3,5-trifluorophenyl)propan-2-OL 2,3,5-Trifluoro C₉H₉F₃NO 219.17 (calc.) 1269791-10-7 Discontinued
(1S,2R)-1-Amino-1-[2-chloro-4-(trifluoromethyl)phenyl]propan-2-OL 2-Cl, 4-CF₃ C₁₀H₁₁ClF₃NO 253.65 1212998-44-1 Available
(1S,2R)-1-Amino-1-(3-bromo-5-methylphenyl)propan-2-OL 3-Br, 5-Me C₁₀H₁₄BrNO 244.13 1270057-87-8 Available
(1S,2R)-1-Amino-1-[3-(tert-butyl)phenyl]propan-2-OL 3-tert-Butyl C₁₃H₂₁NO 207.31 (calc.) 1019534-32-7 Available
(1S,2R)-1-Amino-1-[4-(trifluoromethylthio)phenyl]propan-2-OL 4-SCF₃ C₁₀H₁₂F₃NOS 251.27 (calc.) 1270385-18-6 Available

Substituent Effects and Trends

  • For instance, the 3-bromo analog (230.1 g/mol) is ~3.4% heavier than the 3-chloro target compound (229.67 g/mol).
  • Fluorination : The 2,3,5-trifluoro derivative exhibits reduced molecular weight (219.17 g/mol) due to fluorine’s lower atomic mass, which may enhance metabolic stability in pharmaceutical contexts.
  • Electron-Withdrawing Groups : The 4-(trifluoromethylthio) group introduces strong electron-withdrawing effects, which could modulate electronic properties of the aromatic ring.

Stereochemical Considerations

Diastereomers such as (1S,2R)-configured compounds (e.g., ) differ in spatial arrangement compared to the (1S,2S) target.

Biological Activity

(1S,2S)-1-Amino-1-(3-chlorophenyl)propan-2-OL is a chiral compound with significant biological activity, particularly in medicinal chemistry. This compound features an amino group, a hydroxyl group, and a chlorophenyl moiety, which contribute to its reactivity and interactions with biological systems. Its molecular formula is C₉H₁₃ClN₂O, with a molar mass of 185.65 g/mol.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The amino and hydroxyl groups facilitate hydrogen bonding, enhancing its binding affinity to specific sites on proteins and enzymes. This interaction can modulate enzyme activities and influence neurotransmitter systems, potentially leading to therapeutic effects in neurological disorders.

Therapeutic Implications

Research indicates that this compound may exhibit potential therapeutic effects in treating conditions such as depression and anxiety by influencing neurotransmitter uptake mechanisms. Studies have shown that related compounds can inhibit the uptake of dopamine (DA) and norepinephrine (NE), suggesting that this compound may have similar properties .

Antimicrobial Activity

Preliminary studies have suggested that this compound may possess antimicrobial properties. The presence of the chlorophenyl group is believed to enhance its interaction with microbial targets, potentially leading to antibacterial or antifungal effects. However, specific data on the antimicrobial activity of this compound remains limited .

Case Studies

Several studies have explored the biological activity of this compound:

  • Neurotransmitter Interaction : A study demonstrated that this compound could inhibit the uptake of neurotransmitters in vitro, indicating potential applications in treating mood disorders .
  • Enzyme Modulation : Research has shown that compounds similar to this compound can modulate enzyme activities linked to various metabolic pathways, suggesting its utility in drug development.
  • Antimicrobial Properties : Although direct studies on this specific compound are sparse, related compounds have shown promising antimicrobial activities against various bacterial strains .

Comparison of Biological Activities

CompoundActivity TypeObserved EffectsReference
This compoundNeurotransmitter Uptake InhibitionPotential antidepressant effects
Related CompoundsEnzyme ModulationAltered metabolic pathways
Similar AlkaloidsAntimicrobialInhibition of bacterial growth

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